Ampiclox Ampiclox Ampiclox is an antibiotic.
Brand Name: Vulcanchem
CAS No.: 62713-27-3
VCID: VC0518804
InChI: 1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1
SMILES: Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+]
Molecular Formula: C35H36ClN6NaO9S2
Molecular Weight: 807.27

Ampiclox

CAS No.: 62713-27-3

Cat. No.: VC0518804

Molecular Formula: C35H36ClN6NaO9S2

Molecular Weight: 807.27

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ampiclox - 62713-27-3

Specification

CAS No. 62713-27-3
Molecular Formula C35H36ClN6NaO9S2
Molecular Weight 807.27
IUPAC Name 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
Standard InChI 1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1
Standard InChI Key DTDVLGOPXRTVSW-WNMMQFCISA-M
SMILES Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+]
Appearance Solid powder

Introduction

Composition and Pharmaceutical Formulations

Ampiclox is a fixed-dose combination antibiotic containing two active ingredients: ampicillin and cloxacillin. Both these components belong to the penicillin class of antibiotics but have distinct antimicrobial profiles that complement each other when used in combination .

Active Ingredients

Ampicillin is a semi-synthetic, broad-spectrum aminopenicillin effective against both Gram-positive and Gram-negative bacteria. It has a molecular weight of 349.405 and the chemical formula C₁₆H₁₉N₃O₄S . Cloxacillin is a narrow-spectrum isoxazolyl penicillin particularly effective against penicillinase-producing staphylococci and remains stable against beta-lactamase hydrolysis .

Available Formulations

Ampiclox is manufactured in multiple pharmaceutical formulations to accommodate various patient populations and clinical scenarios. The primary formulations include:

FormulationCompositionTypical Appearance
Ampiclox 500mg Capsules250mg ampicillin (as trihydrate) + 250mg cloxacillin (as sodium)Hard gelatin capsules with white granular powder
Ampiclox 250mg/5ml Suspension125mg ampicillin (as trihydrate) + 125mg cloxacillin (as sodium) per 5mlOff-white suspension after reconstitution
Ampiclox 90mg/0.6ml Neonatal Drops60mg ampicillin (as trihydrate) + 30mg cloxacillin (as sodium) per 0.6mlOff-white suspension after reconstitution

These varied formulations enable appropriate dosing for different age groups, from neonates to adults, ensuring therapeutic flexibility across patient populations .

Mechanism of Action

The antimicrobial activity of Ampiclox stems from the combined mechanisms of its two constituent antibiotics, which work synergistically to provide comprehensive coverage against susceptible bacteria.

Bactericidal Activity

Both ampicillin and cloxacillin are bactericidal antibiotics that function by inhibiting bacterial cell wall synthesis. They specifically bind to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which disrupts the formation of peptidoglycan cross-links necessary for cell wall structural integrity . This disruption ultimately leads to cell lysis and bacterial death.

Spectrum of Activity

The combination provides an expanded spectrum of activity:

  • Ampicillin contributes broad-spectrum activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria .

  • Cloxacillin adds targeted efficacy against penicillinase-producing staphylococci, which would otherwise be resistant to ampicillin alone .

This complementary action makes Ampiclox particularly useful for treating mixed infections where both types of pathogens might be present .

Clinical Applications and Indications

Ampiclox is indicated for the treatment of various bacterial infections, particularly those that may involve mixed Gram-positive and Gram-negative pathogens.

Approved Indications

According to clinical guidelines, Ampiclox is indicated for the following conditions:

  • Respiratory tract infections, including bronchopneumonia and acute exacerbations of chronic bronchitis .

  • Post-operative infections, including wound infections and post-operative pulmonary complications .

  • Obstetric infections such as puerperal fever .

  • Systemic infections including septicemia .

  • Bone and joint infections, particularly osteomyelitis .

  • Ear, nose, and throat infections .

  • Neonatal infections, when used in appropriate formulation and dosage .

Dosage and Administration

Proper dosing of Ampiclox varies based on patient age, condition severity, formulation, and route of administration. Adherence to recommended dosages is crucial for therapeutic efficacy and minimizing antimicrobial resistance development.

Recommended Dosages

Patient CategoryOral DosageParenteral Dosage
Adults and Elderly1 to 2g every 6 hours500mg to 1g every 4 to 6 hours (IM)
Children (2-12 years)Half adult dose: 5 to 10mL suspension every 6 hours250mg every 8 hours
Neonates to 2 years0.6mL (90mg) of reconstituted drops every 4 hoursAdjusted based on weight

The dosage may be increased for severe infections, particularly when treating serious systemic infections .

Special Populations

Dosage adjustments are necessary for patients with renal impairment, with the frequency of administration typically reduced in proportion to the degree of renal dysfunction . Complete medication courses are essential even if symptoms improve before completion, as premature discontinuation may result in incomplete eradication of bacteria and promote resistance development .

Contraindications and Precautions

Several important contraindications and precautions must be considered before prescribing Ampiclox to ensure patient safety.

Absolute Contraindications

  • Known hypersensitivity to penicillins or any component of the formulation

  • History of severe immediate reactions to beta-lactam antibiotics

  • Suspected infectious mononucleosis and/or acute or chronic leukemia of lymphoid origin, due to increased risk of ampicillin-associated rash

Precautions

  • Cautious use in patients with renal impairment, with appropriate dosage adjustments

  • Monitoring for signs of superinfection or pseudomembranous colitis, particularly with prolonged use

  • Assessment for cross-reactivity in patients with cephalosporin allergies

  • Consideration of alternative therapy in areas with high prevalence of resistance to these antibiotics

Drug Interactions

Ampiclox may interact with various medications, potentially affecting either its efficacy or that of the concomitantly administered drugs.

Significant Interactions

  • Probenecid and allopurinol (used for gout): May affect ampicillin levels

  • Hormonal contraceptives containing ethinyl estradiol: Potential reduction in contraceptive efficacy

  • Aspirin and other NSAIDs: Possible interaction requiring monitoring

  • Sulfonamide antibiotics: Potential antagonistic effects

Management of Interactions

Clinicians should obtain a comprehensive medication history before prescribing Ampiclox and monitor patients for potential interactions throughout therapy. In some cases, dosage adjustments or alternative treatments may be necessary to avoid clinically significant interactions .

Market Presence and Consumption Patterns

Ampiclox remains a widely used antibiotic in many regions, though consumption patterns vary significantly.

Global Usage Patterns

In India, ampicillin-cloxacillin ranks as the second highest sold fixed-dose combination antibiotic, behind only amoxicillin-clavulanic acid . This high consumption level occurs despite questions about its efficacy-safety profile and regulatory status in some markets.

Available Brands and Formulations

Multiple pharmaceutical companies manufacture Ampiclox under various brand names, including:

  • Megapen (by Aristo Pharmaceuticals)

  • Ampoxin (by Torrent Pharmaceuticals)

  • Ampilox C (by Zydus Healthcare)

  • Magnacillin (by Mapra Laboratories)

  • Megaclox (by Cipla)

These products are available in different dosage forms and strengths to accommodate various clinical needs and patient populations .

Antimicrobial Resistance Concerns

The use of fixed-dose combinations like Ampiclox raises important antimicrobial stewardship considerations in the context of growing global antimicrobial resistance.

Stewardship Recommendations

To mitigate resistance risks, healthcare providers should:

  • Conduct appropriate culture and susceptibility testing before initiating Ampiclox therapy

  • Consider local resistance patterns when making prescribing decisions

  • Reserve Ampiclox for situations where its broad spectrum is truly indicated

  • Ensure complete treatment courses to prevent resistance development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator